Potency Profile: Infigratinib Parent Compound (BGJ398) vs. FDA-Approved FGFR Inhibitors
The parent compound of Infigratinib-Boc, Infigratinib (BGJ398), demonstrates a distinct potency profile across the FGFR family compared to other clinically relevant pan-FGFR inhibitors. It exhibits sub-nanomolar IC50 values for FGFR1 (0.9 nM), FGFR2 (1.4 nM), and FGFR3 (1.0 nM), with significantly reduced potency against FGFR4 (60 nM) [1]. This profile indicates strong selectivity for FGFR1-3 over FGFR4. In contrast, Pemigatinib shows higher potency for FGFR2 (0.5 nM) and Futibatinib demonstrates more balanced, but overall lower, potency against FGFR1-4 (IC50 range: 1.3-8.3 nM) [2].
| Evidence Dimension | Potency and Selectivity Profile (IC50, nM) |
|---|---|
| Target Compound Data | FGFR1: 0.9, FGFR2: 1.4, FGFR3: 1.0, FGFR4: 60 |
| Comparator Or Baseline | Pemigatinib: FGFR1: 0.4, FGFR2: 0.5, FGFR3: 1.2, FGFR4: 30; Futibatinib: FGFR1: 3.9, FGFR2: 1.3, FGFR3: 1.6, FGFR4: 8.3 |
| Quantified Difference | Infigratinib has ~60-fold selectivity for FGFR1-3 over FGFR4. Futibatinib's selectivity window is narrower (FGFR4 IC50 is only ~4-6x higher). Pemigatinib is more potent on FGFR2. |
| Conditions | Cell-free enzymatic assays, as reported in peer-reviewed literature [2] |
Why This Matters
This potency and selectivity profile is the fundamental basis for all subsequent research using Infigratinib-Boc as a warhead in PROTAC design, where preserving the parent compound's target engagement profile is critical.
- [1] Guagnano, V., et al. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(20), 7066-7083. View Source
- [2] Dai, S., et al. (2019). Fibroblast growth factor receptors (FGFRs): structures and small molecule inhibitors. Cells, 8(6), 614. [Data as presented in Cancer Treatment Reviews Table 3]. Retrieved from https://www.cancertreatmentreviews.com/action/showFullTableHTML?isHtml=true&tableId=t0015&pii=S0305-7372(21)00018-9 View Source
